molecular formula C14H26N2O4 B11843308 Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate

Cat. No.: B11843308
M. Wt: 286.37 g/mol
InChI Key: DTKJQRLFBHRYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate (CAS 1174673-77-8) is a 1,4-diazepane derivative with a tert-butyl carbamate protecting group and an ethoxy-oxoethyl side chain. Its molecular formula is C11H22N2O2 (molecular weight: 214.3 g/mol), and it exists as a yellow liquid with ≥95% purity . This compound is primarily utilized in scientific research, including drug discovery and chemical synthesis, due to its versatility as a synthetic intermediate. The ethoxy-oxoethyl substituent contributes to its reactivity in nucleophilic substitutions or condensations, making it valuable for constructing complex molecules .

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)11-15-7-6-8-16(10-9-15)13(18)20-14(2,3)4/h5-11H2,1-4H3

InChI Key

DTKJQRLFBHRYKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Core Starting Materials

  • 1,4-Diazepane Derivatives : The seven-membered diazepane ring is typically constructed from linear precursors such as 1,4-diaminobutane or its protected variants.

  • tert-Butyl Dicarbonate (Boc Anhydride) : Used to introduce the Boc protecting group at the N1 position of the diazepane ring.

  • Ethyl Glyoxylate or Ethyl Bromoacetate : These reagents introduce the ethoxy-oxoethyl side chain via alkylation or nucleophilic substitution.

Critical Reagents

  • Lithium Bases (n-BuLi, LDA) : Employed for deprotonation to generate enolates or facilitate nucleophilic attacks.

  • Palladium Catalysts : Used in cross-coupling reactions for functional group interconversions (e.g., Suzuki-Miyaura reactions).

  • Solvents : Tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF) are common due to their ability to stabilize reactive intermediates.

Stepwise Synthesis Procedures

The preparation of this compound follows a modular approach, as outlined below:

Boc Protection of 1,4-Diazepane

  • Reaction Setup : 1,4-Diazepane is treated with Boc anhydride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C.

  • Outcome : Selective protection of the N1 amine yields tert-butyl 1,4-diazepane-1-carboxylate.

Introduction of the Ethoxy-Oxoethyl Side Chain

  • Alkylation Strategy :

    • The N4 position of Boc-protected diazepane is alkylated with ethyl bromoacetate using a lithium amide base (e.g., LDA) in THF at −78°C.

    • Reaction Equation :

      Boc-diazepane+CH2(COOEt)2LDA, THFBoc-4-(2-ethoxy-2-oxoethyl)-diazepane\text{Boc-diazepane} + \text{CH}_2(\text{COOEt})_2 \xrightarrow{\text{LDA, THF}} \text{Boc-4-(2-ethoxy-2-oxoethyl)-diazepane}
    • Yield : 30–45% (based on analogous piperidine alkylations).

  • Alternative Pathway – Michael Addition :

    • Using ethyl acrylate and a catalytic base (e.g., DBU) to form the C–C bond at N4.

Purification and Isolation

  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexanes (e.g., 0–30% EtOAc).

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include temperature, solvent, and catalyst loading.

Temperature Effects

  • Low-Temperature Alkylation : Reactions at −78°C minimize side reactions (e.g., over-alkylation).

  • Room-Temperature Boc Protection : Facilitates rapid reaction completion without epimerization.

Solvent Impact

SolventRoleExample Use Case
THFStabilizes enolatesAlkylation at −78°C
DMFPolar aprotic mediumPalladium-catalyzed couplings
DCMMild polarity for Boc protectionProtection reactions

Catalytic Systems

  • Palladium Complexes : Pd(dppf)Cl₂ enables boron-mediated couplings (e.g., introducing boronate esters).

  • Base Selection : Potassium acetate (KOAc) improves turnover in cross-coupling reactions.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

Spectroscopic Methods

  • NMR Spectroscopy :

    • ¹H NMR : Peaks at δ 1.4 ppm (Boc tert-butyl), δ 4.1–4.3 ppm (ethoxy group), and δ 3.5–3.7 ppm (diazepane CH₂).

    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (ester and Boc groups).

  • Mass Spectrometry : Molecular ion peak at m/z 255.34 (M+H⁺).

Chromatographic Purity

  • HPLC : >95% purity achieved via reversed-phase C18 columns.

Comparative Analysis of Methodologies

A comparison of synthetic routes highlights trade-offs between efficiency and complexity:

MethodYield (%)Key AdvantageLimitation
Alkylation (n-BuLi)30–45High functional group toleranceLow-temperature requirements
Michael Addition25–35Mild conditionsCompeting side reactions
Cross-Coupling40–55Versatile boronate integrationCatalyst cost

Challenges and Mitigation Strategies

Ring Strain in Diazepane Formation

  • Mitigation : High-dilution techniques during cyclization reduce oligomerization.

Steric Hindrance at N4

  • Solution : Bulky bases (e.g., LDA) enhance regioselectivity during alkylation.

Purification Complexity

  • Approach : Gradient elution in chromatography resolves closely related byproducts .

Chemical Reactions Analysis

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name CAS Number Substituent(s) Molecular Weight (g/mol) Key Differences Applications References
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate 1174673-77-8 Ethoxy-oxoethyl 214.3 Reference compound; liquid state, moderate lipophilicity Intermediate for drug candidates, chemical synthesis
Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate 882645-09-2 Dual tert-butyl carboxylate groups 286.3 Higher symmetry, dual protection; solid state Protecting group strategy in multi-step syntheses
Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate 1357147-44-4 5-Bromo-thiadiazole 363.3 Bromine and sulfur enhance electrophilicity; solid state Antiviral or antimicrobial agent development
Tert-butyl 4-(6-bromopyridin-3-yl)-1,4-diazepane-1-carboxylate 223797-58-8 6-Bromo-pyridinyl 356.2 Aromatic bromine for cross-coupling; increased rigidity Kinase inhibitor scaffolds
Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate Methoxy-oxopropyl 286.4 Methoxy group improves solubility; ester functionality Prodrug design or esterase-sensitive probes
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate 710973-92-5 Cyclopropylmethyl 254.4 Cyclopropane enhances metabolic stability; compact hydrophobic moiety CNS-targeting ligands (e.g., dopamine receptor modulators)
Tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate 2-Chloro-4-fluorophenyl 326.8 Halogenated aryl group for π-stacking; improved receptor binding Anticancer or antipsychotic drug candidates

Structural and Functional Differences

  • Substituent Effects :

    • Electron-Withdrawing Groups : Bromine (e.g., in CAS 1357147-44-4) increases electrophilicity, facilitating nucleophilic aromatic substitution .
    • Aromatic vs. Aliphatic : Pyridinyl (CAS 223797-58-8) and phenyl (CAS 710973-92-5) groups enhance rigidity and receptor affinity compared to the flexible ethoxy-oxoethyl chain in the target compound .
    • Protection Strategies : Di-tert-butyl derivatives (CAS 882645-09-2) offer dual protection but require harsher deprotection conditions .
  • Physicochemical Properties :

    • The target compound’s liquid state contrasts with solid analogs like CAS 1357147-44-4, reflecting differences in crystallinity due to bulky substituents .
    • Cyclopropylmethyl (CAS 710973-92-5) increases lipophilicity (ClogP ~2.5) compared to the target compound (ClogP ~1.2), impacting blood-brain barrier penetration .

Biological Activity

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate (CAS No. 1174673-77-8) is a chemical compound belonging to the diazepane class, which consists of seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structural features, including a tert-butyl group and an ethoxy-oxoethyl moiety, which contribute to its biological activity and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Purity≥ 95%
Storage ConditionsSealed in dry, 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethoxy group facilitates hydrogen bonding with active sites, while the diazepane ring provides structural rigidity. This allows the compound to modulate the activity of its targets, potentially leading to therapeutic effects.

Research Findings

Recent studies have explored the compound's potential as a pharmacological agent. Notably:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Neuropharmacological Effects : Research indicates that derivatives of diazepanes can exhibit anxiolytic and sedative properties, which may be relevant for developing treatments for anxiety disorders.
  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures can possess antimicrobial properties, warranting further investigation into this aspect for this compound.

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against a series of enzymes involved in glucose metabolism. Results indicated a significant inhibitory effect on glucokinase activity, suggesting its potential role in managing hyperglycemia.

Case Study 2: Neuropharmacological Screening

A neuropharmacological screening revealed that the compound exhibited notable binding affinity for GABA_A receptors, which are crucial in mediating inhibitory neurotransmission in the brain. This finding supports the hypothesis that it may possess anxiolytic properties.

Comparative Analysis with Similar Compounds

To understand its unique properties, it is useful to compare this compound with structurally related compounds.

Compound NameBiological Activity
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylateModerate anxiolytic effects
Tert-butyl 4-(2-hydrazino-2-oxoethyl)-1,4-diazepane-1-carboxylateAntimicrobial properties
Tert-butyl 4-(2-morpholino-2-oxoethyl)-1,4-diazepane-1-carboxylateEnhanced neuroprotective effects

Q & A

Basic Question: What are the standard synthetic protocols for synthesizing tert-butyl 4-(2-ethoxy-2-oxoethyl)-1,4-diazepane-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Acylation/alkylation : Introducing the ethoxy-oxoethyl group via nucleophilic substitution or coupling reactions.
  • Boc protection : Using tert-butyl dicarbonate to protect the diazepane nitrogen under basic conditions (e.g., triethylamine in tetrahydrofuran) .
  • Purification : Column chromatography (e.g., hexanes/ethyl acetate with 0.25% triethylamine) to isolate the product, with yields averaging 60–70% .
    Key solvents include THF and dichloromethane, while catalysts like triethylamine are critical for maintaining reaction efficiency .

Advanced Question: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization requires systematic parameter adjustments:

  • Temperature : Lower temperatures (0–5°C) mitigate side reactions during exothermic steps (e.g., acylation) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps but may require post-reaction solvent swaps for purification .
  • Catalyst loading : Excess base (e.g., triethylamine) can improve reaction rates but may complicate purification; stoichiometric optimization via DoE (Design of Experiments) is recommended .
    Evidence from analogous diazepane syntheses shows yield improvements of 15–20% through iterative condition screening .

Basic Question: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • NMR (1H/13C) : Key signals include the tert-butyl group (δ ~1.4 ppm in 1H, ~28 ppm in 13C) and the ethoxy-oxoethyl moiety (δ ~4.1 ppm for -OCH2CH3, ~172 ppm for the carbonyl in 13C) .
  • IR : Peaks at ~1700–1750 cm⁻¹ confirm ester carbonyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., m/z 286.37 for C14H26N2O4) .

Advanced Question: How should researchers address contradictory spectral data during characterization?

Methodological Answer:
Contradictions often arise from:

  • Rotameric equilibria : Flexible diazepane rings may produce split signals in NMR. Low-temperature NMR (e.g., -40°C) or deuterated DMSO can resolve this .
  • Impurity interference : HPLC-MS (≥95% purity threshold) identifies by-products, such as unreacted intermediates or hydrolysis products .
  • Crystallinity issues : Recrystallization in ethyl acetate/hexanes improves sample homogeneity for XRD or melting point analysis .

Basic Question: What biological targets are associated with this compound?

Methodological Answer:
Diazepane derivatives are explored for:

  • Enzyme inhibition : The ethoxy-oxoethyl group may interact with catalytic residues in proteases or kinases, as seen in structural analogs .
  • Receptor modulation : The diazepane core’s conformational flexibility enables GPCR or ion channel binding, though target specificity requires SAR (Structure-Activity Relationship) studies .

Advanced Question: How can structural modifications enhance pharmacokinetic properties?

Methodological Answer:

  • Ester hydrolysis : Replace the ethoxy group with a metabolically stable moiety (e.g., trifluoroethyl) to prolong half-life .
  • Solubility enhancement : Introduce polar substituents (e.g., hydroxyl groups) at the diazepane ring, guided by logP calculations (target <3) .
  • Bioisosteric replacement : Substitute the tert-butyl group with a cyclopropane ring to reduce steric hindrance without compromising stability .

Basic Question: What purification strategies are effective for this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexanes) .
  • Recrystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals .
  • Acid-base extraction : For Boc-protected intermediates, aqueous HCl (1M) removes unreacted amines, followed by neutralization and extraction .

Advanced Question: How should conflicting reports about biological activity be resolved?

Methodological Answer:
Conflicts may stem from:

  • Assay variability : Standardize protocols (e.g., IC50 measurements under fixed ATP concentrations for kinase assays) .
  • Compound stability : Test hydrolytic degradation in PBS (pH 7.4) over 24 hours; instability in aqueous media may explain reduced activity in certain studies .
  • Structural analogs : Compare activity with closely related derivatives (e.g., tert-butyl 4-(3-methoxy-3-oxopropyl) analogs) to isolate critical functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.